10-isonicotinoyl-10H-phenothiazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-isonicotinoyl-10H-phenothiazine can be synthesized through the reaction of 2-aminobenzenethiols and O-halonitrobenzenes . The reaction typically involves the Smiles rearrangement, followed by oxidation with 30% hydrogen peroxide (H2O2) in glacial acetic acid to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may include optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 10-isonicotinoyl-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in glacial acetic acid.
Substitution: Various electrophiles can be used under appropriate conditions.
Major Products:
Sulfone Derivatives: Formed through oxidation reactions.
Substituted Phenothiazines: Resulting from electrophilic substitution reactions.
Scientific Research Applications
10-isonicotinoyl-10H-phenothiazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential therapeutic applications due to its pharmacological activities.
Industry: Utilized in the development of optoelectronic materials and devices.
Mechanism of Action
The mechanism of action of 10-isonicotinoyl-10H-phenothiazine involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in redox reactions and act as a photoredox catalyst . It can also interact with biological molecules, leading to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
10H-phenothiazine: A parent compound with similar structural features.
10-phenyl-10H-phenothiazine: A derivative with extended conjugation.
10H-phenothiazine-5,5-dioxide: An oxidized form with sulfone functionality.
Uniqueness: 10-isonicotinoyl-10H-phenothiazine stands out due to its isonicotinoyl group, which imparts unique chemical and biological properties. This modification enhances its potential for various applications, particularly in the fields of optoelectronics and antimicrobial research .
Properties
Molecular Formula |
C18H12N2OS |
---|---|
Molecular Weight |
304.4g/mol |
IUPAC Name |
phenothiazin-10-yl(pyridin-4-yl)methanone |
InChI |
InChI=1S/C18H12N2OS/c21-18(13-9-11-19-12-10-13)20-14-5-1-3-7-16(14)22-17-8-4-2-6-15(17)20/h1-12H |
InChI Key |
YJFSIPCNMNUHNM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CC=NC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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